N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Description

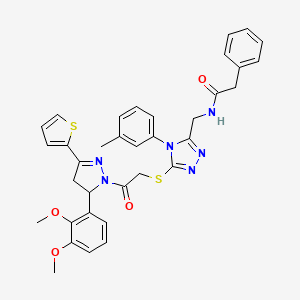

The compound N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a heterocyclic hybrid featuring a 1,2,4-triazole and a 4,5-dihydropyrazole core. Key structural elements include:

- A 2,3-dimethoxyphenyl group attached to the pyrazole ring, which may enhance lipophilicity and receptor binding.

- A thiophen-2-yl substituent contributing to π-π stacking interactions.

- An m-tolyl (meta-methylphenyl) group on the triazole, influencing steric and electronic properties.

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O4S2/c1-23-10-7-13-25(18-23)40-31(21-36-32(42)19-24-11-5-4-6-12-24)37-38-35(40)47-22-33(43)41-28(20-27(39-41)30-16-9-17-46-30)26-14-8-15-29(44-2)34(26)45-3/h4-18,28H,19-22H2,1-3H3,(H,36,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHXCMMRAWJZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple bioactive motifs such as pyrazole and triazole rings, which are known for their diverse biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Å |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

These properties suggest a high lipophilicity and potential for significant interactions with biological targets.

Anti-inflammatory Activity

The pyrazole nucleus is widely recognized for its anti-inflammatory properties. Research indicates that compounds containing this scaffold can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., derivatives of pyrazoles showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to the standard drug dexamethasone . The specific compound under review is hypothesized to exhibit similar anti-inflammatory effects due to its structural similarities with known active pyrazole derivatives.

Antimicrobial Activity

Pyrazoles have also been linked with antimicrobial properties. For example, Burguete et al. demonstrated that certain pyrazole derivatives exhibited significant activity against bacterial strains like E. coli and S. aureus . The complex structure of N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide suggests potential efficacy against various pathogens.

Anticancer Properties

The compound's structural features may also confer anticancer activities. Pyrazoles are known to possess cytotoxic effects against various cancer cell lines. A review highlighted that substituted pyrazoles can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . Further studies on the specific compound could elucidate its potential as an anticancer agent.

The mechanism by which N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and hydrophobic interactions), which can modulate target protein activity .

Case Studies and Research Findings

-

Anti-inflammatory Studies :

- A series of novel pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds showed varying degrees of inhibition compared to standard treatments.

- Antimicrobial Testing :

-

Anticancer Research :

- Preliminary studies indicated that certain pyrazole compounds could inhibit tumor growth in various cancer models through apoptosis induction .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, N-Aryl derivatives of oxadiazolamines have shown promising results against various cancer cell lines, including OVCAR-8 and NCI-H40, with growth inhibition percentages exceeding 75% . The presence of the pyrazole and triazole moieties in our compound may enhance its efficacy against cancer by disrupting cellular processes critical for tumor growth.

Antimicrobial Properties

Compounds containing thiophenes and triazoles have been explored for their antimicrobial activities. Research has demonstrated that derivatives of 5-(2-thienyl)-1,2,4-triazoles exhibit effective antibacterial and antifungal properties against strains such as Candida albicans and several Gram-positive and Gram-negative bacteria . The incorporation of these functional groups in our compound suggests a potential for similar antimicrobial effects.

Synthetic Pathways

The synthesis of complex compounds like this one often involves multi-step reactions that can include cycloaddition reactions and functional group modifications. Recent advances in synthetic methodologies have facilitated the development of pyrazole-type compounds through regioselective reactions that yield high purity products .

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of synthesized compounds. For instance, the distinct chemical shifts observed in the NMR spectra can provide insights into the molecular environment surrounding specific functional groups within the compound .

Case Study: Anticancer Research

In a study focusing on novel pyrazole derivatives, a compound structurally similar to our target was synthesized and evaluated for its anticancer activity. The results showed that it effectively inhibited cell proliferation in vitro across multiple cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity .

Case Study: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial potential of triazole-containing compounds against various pathogens. The findings indicated that derivatives with thiophene rings exhibited superior activity compared to their non-thiophene counterparts, emphasizing the importance of structural features in determining biological efficacy .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Substituent Diversity : The 2,3-dimethoxyphenyl group distinguishes the target compound from ’s simpler phenyl substituents, possibly enhancing binding to oxygenase enzymes (e.g., COX-2) .

- Thiophene vs. Thiophen-2-ylmethyl: The target’s direct thiophen-2-yl attachment contrasts with Safonov’s thiophen-2-ylmethyl group, which introduces steric bulk that could hinder membrane permeability .

Key Observations:

- The target compound’s synthesis is likely more complex due to the 4,5-dihydropyrazole core, which may necessitate controlled reaction conditions to avoid over-reduction or oxidation .

- derivatives achieve higher yields (75–90%) via streamlined heterocyclicization, suggesting room for optimization in the target compound’s synthesis .

Table 3: Reported/Predicted Activities

Key Observations:

- The m-tolyl group in the target compound may improve metabolic stability compared to ’s unsubstituted phenyl, reducing CYP450-mediated degradation .

- ’s dithiazoles demonstrate direct antimicrobial effects , but the target compound’s thiophene and dimethoxyphenyl groups may shift activity toward eukaryotic targets (e.g., cancer cells) .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

The synthesis involves multi-step reactions, including alkylation of heterocyclic thiols (e.g., 1,2,4-triazole-3-thiol derivatives) with halogenated acetamide precursors. Key steps include:

- Hydrazinolysis and heterocyclization to form the pyrazole-triazole core .

- Alkylation conditions : Temperature (60–80°C), solvent (DMF or ethanol), and stoichiometric ratios (1:1.2 for thiol:alkylating agent) significantly impact yield. Purification via column chromatography or recrystallization improves purity .

- Confirmation of structure via 1H NMR, IR, and LC-MS ensures product integrity .

Q. What analytical techniques are critical for confirming the compound’s structure?

- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiophene protons at δ 7.1–7.3 ppm) .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and S-H/N-H bonds (~2500–3300 cm⁻¹) .

- Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Q. How can preliminary biological activity predictions guide experimental design?

In silico tools like PASS Online® predict antimicrobial, anticancer, or enzyme-inhibitory potential. For example:

- Molecular docking against targets (e.g., COX-2, EGFR) identifies binding affinities. Use AutoDock Vina with optimized force fields to assess interactions with the pyrazole-triazole core .

- Prioritize assays (e.g., microbial growth inhibition, kinase activity) based on predicted IC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2,3-dimethoxyphenyl vs. m-tolyl groups) on potency. For example, bulkier substituents may enhance target binding but reduce solubility .

- Dose-response curves : Test analogs at multiple concentrations (e.g., 1–100 µM) to distinguish true activity from assay noise .

- Meta-analysis : Cross-reference data from similar compounds (e.g., thiophene-containing triazoles in ) to identify trends .

Q. How do non-covalent interactions influence the compound’s reactivity and supramolecular assembly?

- Hydrogen bonding : The acetamide carbonyl and pyrazole NH groups facilitate crystal packing, analyzed via X-ray diffraction .

- π-π stacking : Thiophene and phenyl rings contribute to stability in solution-phase interactions, studied via UV-Vis spectroscopy and DFT calculations .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize charge-transfer interactions critical for catalytic applications .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C and monitor decomposition via HPLC over 24–72 hours .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for oral formulations) .

- Metabolic stability : Liver microsome assays identify cytochrome P450-mediated oxidation hotspots (e.g., demethylation of methoxy groups) .

Q. How can synergistic effects of hybrid heterocycles (pyrazole, triazole, thiophene) be evaluated?

- Fragment-based drug design : Synthesize and test isolated cores (e.g., pyrazole-thiophene vs. triazole-acetamide) to quantify contributions to activity .

- Co-crystallization studies : Resolve binding modes with target proteins (e.g., kinases) to map interactions between heterocycles and active sites .

Methodological Considerations

Q. What experimental designs optimize high-throughput screening (HTS) for this compound?

- DoE (Design of Experiments) : Vary parameters (concentration, incubation time) using factorial designs to identify significant variables .

- Automated synthesis : Microfluidic reactors improve reproducibility in multi-step reactions (e.g., triazole formation) .

Q. How are substituent effects on pharmacokinetics systematically investigated?

- LogP measurements : Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .

- PAMPA assays : Predict intestinal absorption by measuring diffusion rates across artificial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.